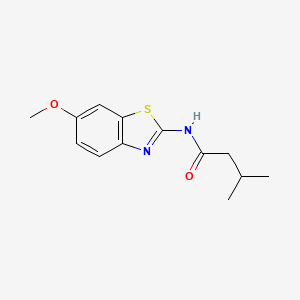

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a benzothiazole derivative characterized by a methoxy substituent at the 6-position of the benzothiazole ring and a 3-methylbutanamide side chain at the 2-position. Benzothiazoles are heterocyclic compounds with broad pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula |

C13H16N2O2S |

|---|---|

Molecular Weight |

264.35 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-5,7-8H,6H2,1-3H3,(H,14,15,16) |

InChI Key |

NVMXKFKWAXNCEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the amide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)-3-methylbutanamide.

Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamine.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Methoxy vs. Nitro Substituents

- BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide): Exhibited potent antimicrobial activity with MIC values of 3.125–12.5 µg/ml against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The methoxy group likely contributes to optimal hydrophobicity and electronic effects for DNA gyrase inhibition .

- The nitro group, a stronger electron-withdrawing substituent, may alter binding kinetics but retains efficacy due to similar spatial orientation .

Chloro and Phenoxy Substituents

- N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide: Incorporation of a phenoxy group introduces steric bulk, which may reduce membrane permeability compared to smaller substituents like methoxy .

Structural Modifications in the Amide Side Chain

Adamantyl Derivatives

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : The adamantyl group introduces significant hydrophobicity and rigidity. X-ray studies reveal a planar acetamide-benzothiazole core stabilized by N–H⋯N and C–H⋯O hydrogen bonds, with the adamantyl moiety in a gauche conformation. This structural feature may enhance binding to hydrophobic pockets in target enzymes .

Trifluoromethyl and Aromatic Derivatives (Patent Compounds)

- Patent data suggest broad antimicrobial claims, though specific activity metrics are unavailable .

Physicochemical and Crystallographic Properties

- Exact Mass and Stability: A related compound, 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide (Exact Mass: 477.0184), highlights the importance of sulfonyl groups in modulating solubility and stability .

- Crystallographic Insights : The adamantyl derivative crystallizes in a triclinic P1 space group, forming H-bonded dimers and ribbons via S⋯S interactions. Such structural ordering may correlate with enhanced thermal stability and controlled release in formulations .

Data Table: Key Analogs and Their Properties

Structure-Activity Relationship (SAR) Insights

- Methoxy vs. Electron-Withdrawing Groups : Methoxy substituents balance hydrophobicity and electron donation, optimizing DNA gyrase binding. Nitro groups maintain activity but may alter pharmacokinetics .

- Side Chain Flexibility : Bulky groups (e.g., adamantyl) improve target affinity but may reduce solubility. Smaller chains (e.g., methylbutanamide) enhance bioavailability .

- Hydrogen Bonding Networks : Crystallographic data emphasize the role of H-bonding and S⋯S interactions in stabilizing active conformations .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 289.35 g/mol. Its structure features a benzothiazole moiety with a methoxy group, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.35 g/mol |

| Structural Features | Benzothiazole with methoxy |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor or receptor modulator, which can lead to various biological effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Signaling Pathways : By interacting with cellular receptors, it can influence signaling cascades that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybutanamide | Nitro group instead of methoxy | Antimicrobial and anticancer activity |

| N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbutanamide | Chlorine substitution | Varies; may exhibit different activities |

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Acetamide group | Moderate anticancer properties |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms. The IC50 values were significantly lower than those observed for standard chemotherapeutics.

- Antimicrobial Evaluation : In vitro assays showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.